1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
Description
1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride (C₈H₉ClF₃N, MW 211.62) is a fluorinated aromatic amine hydrochloride salt. The compound features a phenyl ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions, linked to an ethylamine backbone. Its chiral (S)-enantiomer (CAS: BD02171353) is commercially available with 95% purity and is stored under inert atmospheric conditions . The trifluorophenyl moiety enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for targeting G-protein-coupled receptors or enzymes requiring aromatic recognition .
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c1-4(12)5-2-6(9)8(11)7(10)3-5;/h2-4H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAHSWFPHARBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321318-35-8 | |
| Record name | 1-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with nitromethane to form 3,4,5-trifluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 1-(3,4,5-trifluorophenyl)ethan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Position Variations
a. 1-(2,3,4-Trifluorophenyl)ethan-1-amine Hydrochloride (CAS: 321318-41-6)
- Molecular Formula : C₈H₉ClF₃N (MW 211.61)
- Key Difference : Fluorine atoms at the 2-, 3-, and 4-positions instead of 3,4,3.
b. 2-(2,4,5-Trifluorophenyl)ethan-1-amine Hydrochloride (CAS: 127708-38-7)
Substituent Type Variations
a. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1213630-93-3)
b. 1-(4-Chlorophenyl)ethan-1-amine Hydrochloride (CAS: 538896-10-9)
- Molecular Formula : C₈H₁₁Cl₂N (MW 192.09)
- Key Difference : Chlorine substituent instead of fluorine.
Chain Length and Chirality Variations
a. (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine Hydrochloride (CAS: 2891580-96-2)
b. (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride (CAS: 856562-91-9)
- Molecular Formula : C₈H₁₀Cl₂FN (MW 208.08)
- Key Difference : Chiral R-configuration with mixed chloro-fluoro substituents.
- Impact : Enantioselective interactions are critical in drug efficacy; the R-enantiomer may exhibit higher receptor selectivity compared to racemic mixtures .
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | MW | CAS Number | Purity (%) | Substituent Pattern |
|---|---|---|---|---|---|
| 1-(3,4,5-Trifluorophenyl)ethan-1-amine HCl | C₈H₉ClF₃N | 211.62 | BD02171353 | 95 | 3,4,5-F₃ |
| 1-(2,3,4-Trifluorophenyl)ethan-1-amine HCl | C₈H₉ClF₃N | 211.61 | 321318-41-6 | N/A | 2,3,4-F₃ |
| (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl | C₉H₁₁ClF₃N | 225.64 | 1213630-93-3 | 97 | 3-CF₃ |
| 1-(4-Chlorophenyl)ethan-1-amine HCl | C₈H₁₁Cl₂N | 192.09 | 538896-10-9 | N/A | 4-Cl |
Biological Activity
1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups on the phenyl ring enhance its binding affinity to various biological targets, making it a candidate for applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride is C₉H₁₃ClF₃N. The presence of three fluorine atoms significantly influences its chemical reactivity and biological activity. The trifluoromethyl groups increase lipophilicity and can enhance membrane permeability, facilitating interaction with target receptors and enzymes.
The mechanism of action involves the interaction of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride with specific molecular targets such as receptors and enzymes. The trifluoromethyl groups improve binding affinity and selectivity towards these targets, leading to various biological effects:
- Receptor Modulation : The compound has been shown to interact with neurotransmitter systems, particularly influencing dopamine receptors. Preliminary studies suggest it may act as a D3 receptor antagonist or partial agonist, which could have implications for treating disorders like schizophrenia or depression .
- Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis or degradation.
Biological Activity
Research indicates that 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride exhibits several biological activities:
- Antidepressant Effects : Studies have suggested potential antidepressant properties through modulation of serotonin and norepinephrine pathways.
- Anticancer Potential : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Preliminary data indicate it may inhibit cell growth through mechanisms involving apoptosis induction .
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting its utility in developing new antibacterial agents.
Case Study 1: Antidepressant Activity
A study investigating the effects of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride on animal models of depression demonstrated significant improvements in behavioral tests compared to control groups. The compound was found to increase serotonin levels in the brain, supporting its role as a potential antidepressant agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in reduced cell viability. IC50 values were determined to be below 10 µM, indicating strong antiproliferative effects. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .
Comparative Analysis
To further understand the uniqueness of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride relative to similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3,4,5-Trifluorophenyl)ethan-1-amine | Three trifluoromethyl groups | Antidepressant; anticancer |
| 1-(4-Trifluoromethylphenyl)ethan-1-amine | One trifluoromethyl group | Limited data on antidepressant effects |
| 2-(3,4-Difluorophenyl)ethan-1-amine | Two difluoromethyl groups | Moderate receptor activity |
Q & A
Basic Question: What are the recommended synthetic pathways for preparing 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves multi-step routes:
Fluorinated Aromatic Intermediate : Start with 3,4,5-trifluorophenyl precursors. Bromination or nitration of the aromatic ring may precede nucleophilic substitution with ammonia or amines.
Ethanamine Backbone Formation : Alkylation of the aromatic intermediate with acetonitrile or ethylamine derivatives under catalytic hydrogenation (e.g., Pd/C) yields the primary amine.
Salt Formation : React the free base with HCl in anhydrous ethanol to form the hydrochloride salt.
Key intermediates include 3,4,5-trifluorophenylacetonitrile and the free base amine. Purity (>95%) is ensured via recrystallization or column chromatography .
Basic Question: What analytical techniques are essential for characterizing 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride?
Methodological Answer:
- NMR Spectroscopy : H and F NMR confirm substitution patterns on the aromatic ring and amine protonation.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (CHClFN, MW: 211.62) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 255 nm, referencing retention times against standards .
- X-ray Crystallography : Optional for resolving stereochemistry in enantiomeric forms (e.g., (S)-isomer) .
Basic Question: How should this compound be stored to ensure stability, and what are its degradation markers?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation and hygroscopic degradation .
- Degradation Markers : Monitor via HPLC for:
- Free amine formation (loss of HCl).
- Fluorinated byproducts (e.g., defluorination or ring-opening under acidic conditions).
Advanced Question: What strategies are effective for resolving enantiomers of 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane:isopropanol mobile phases.
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers in racemic mixtures.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Advanced Question: How do the fluorine substituents influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The 3,4,5-trifluoro substitution enhances the aromatic ring’s electron deficiency, increasing electrophilicity for nucleophilic attacks (e.g., SNAr reactions).
- Hydrogen Bonding : Fluorine atoms participate in weak hydrogen bonds, affecting solubility and crystal packing.
- Metabolic Stability : Fluorination reduces oxidative metabolism, as shown in related fluorophenylamine derivatives .
Advanced Question: What computational methods can predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to amine receptors (e.g., trace amine-associated receptors).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
- MD Simulations : Assess stability in aqueous or lipid bilayer environments using GROMACS .
Advanced Question: How to address contradictory data in reaction yields or purity across studies?
Methodological Answer:
Reproducibility Checks : Validate synthetic protocols (e.g., catalyst loading, solvent purity) using independent replicates.
Advanced Analytics : Cross-validate purity via LC-MS and F NMR to detect trace fluorinated impurities.
Reaction Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
